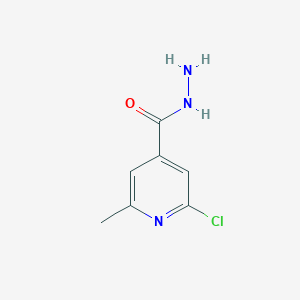

2-Chloro-6-methyl-isonicotinic acid hydrazide

CAS No.: 19353-99-2

Cat. No.: VC8012614

Molecular Formula: C7H8ClN3O

Molecular Weight: 185.61 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 19353-99-2 |

|---|---|

| Molecular Formula | C7H8ClN3O |

| Molecular Weight | 185.61 g/mol |

| IUPAC Name | 2-chloro-6-methylpyridine-4-carbohydrazide |

| Standard InChI | InChI=1S/C7H8ClN3O/c1-4-2-5(7(12)11-9)3-6(8)10-4/h2-3H,9H2,1H3,(H,11,12) |

| Standard InChI Key | PENBZGORQVBEGT-UHFFFAOYSA-N |

| SMILES | CC1=CC(=CC(=N1)Cl)C(=O)NN |

| Canonical SMILES | CC1=CC(=CC(=N1)Cl)C(=O)NN |

Introduction

Structural and Molecular Characteristics

Chemical Identity and Nomenclature

The systematic IUPAC name for this compound is 2-chloro-6-methylpyridine-4-carbohydrazide, reflecting its pyridine backbone with substituents at specific positions . Its molecular formula is C₇H₈ClN₃O, with a molecular weight of 185.61 g/mol . Key identifiers include:

| Property | Value | Source |

|---|---|---|

| CAS Registry Number | 19353-99-2 | PubChem |

| PubChem CID | 3029020 | PubChem |

| SMILES | CC1=CC(=CC(=N1)Cl)C(=O)NN | PubChem |

| InChIKey | PENBZGORQVBEGT-UHFFFAOYSA-N | PubChem |

The planar pyridine ring system confers rigidity, while the hydrazide (-CONHNH₂) group enables hydrogen bonding and metal coordination .

Crystallographic and Conformational Features

Though X-ray crystallographic data for this specific compound remains unpublished, structural analogs such as isonicotinic acid hydrazide (INH) adopt a nearly planar configuration, with slight deviations due to steric effects from substituents . Computational models predict that the chlorine atom at position 2 and the methyl group at position 6 introduce steric hindrance, potentially influencing packing efficiency in solid-state structures .

Synthesis and Purification

Synthetic Routes

The compound is synthesized via nucleophilic acyl substitution, analogous to methods used for INH derivatives . A representative protocol involves:

-

Condensation: Reacting ethyl 2-chloro-6-methylisonicotinate with hydrazine hydrate in anhydrous ethanol under reflux conditions .

-

Isolation: Cooling the reaction mixture to precipitate the product, followed by filtration and recrystallization from ethanol .

Reaction conditions (e.g., molar ratios, reflux duration) remain unspecified in public literature, necessitating optimization for high yields.

Spectroscopic Characterization

Infrared Spectroscopy

Key IR absorptions (KBr pellet, cm⁻¹) :

-

ν(N-H): 3200–3350 (hydrazide NH stretch).

-

ν(C=O): 1660–1680 (amide I band).

-

ν(C=N): 1580–1600 (pyridine ring).

-

δ(N-H): 1550–1570 (amide II band).

Shifts in carbonyl (C=O) and NH stretches upon metal complexation indicate ligand coordination via the hydrazide oxygen and azomethine nitrogen .

Electronic Spectroscopy

UV-Vis spectra in DMSO exhibit:

Metal complexes display d-d transitions in the visible range (e.g., 13,477 cm⁻¹ for Zn²+ complexes), suggesting octahedral geometries .

Coordination Chemistry and Metal Complexes

Complexation Behavior

The hydrazide group acts as a bidentate ligand, coordinating through:

Stoichiometric studies indicate a 1:1 metal-ligand ratio for Mn(II), Co(II), Cu(II), and Zn(II) complexes .

Magnetic and Conductivity Data

| Metal Ion | μeff (B.M.) | Geometry | Λₘ (Ω⁻¹ cm² mol⁻¹) |

|---|---|---|---|

| Zn²⁺ | Diamagnetic | Octahedral | 0.16 |

| Cu²⁺ | 1.85 | Octahedral | 0.16 |

| Co²⁺ | 3.22 | Octahedral | 0.26 |

| Mn²⁺ | 3.83 | Octahedral | 1.60 |

Low molar conductivity values (Λₘ < 10 Ω⁻¹ cm² mol⁻¹) suggest non-electrolytic behavior, with nitrate counterions in the outer sphere .

Applications and Future Directions

Industrial and Pharmaceutical Uses

-

Catalysis: As a ligand in transition metal-catalyzed cross-coupling reactions.

-

Drug Development: Potential scaffold for antitubercular or anticancer agents, building on INH’s clinical use .

Research Gaps

-

In Vivo Efficacy: Requires preclinical testing for bioavailability and toxicity.

-

Structure-Activity Relationships: Systematic variation of substituents to optimize bioactivity.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume